ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with a dimethoxyphenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactionsThe piperazine ring is then attached via a coupling reaction, often using reagents such as carbodiimides or other coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole and piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-4-28-19(25)23-9-7-22(8-10-23)18(24)16-12-15(20-21-16)14-11-13(26-2)5-6-17(14)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDTVQSALURXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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